Cas no 91270-69-8 (7-Bromonaphthalen-1-ol)

7-Bromonaphthalen-1-ol structure
7-Bromonaphthalen-1-ol structure
Nome del prodotto:7-Bromonaphthalen-1-ol
Numero CAS:91270-69-8
MF:C10H7BrO
MW:223.065982103348
MDL:MFCD17012439
CID:1962431
PubChem ID:13215711

7-Bromonaphthalen-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenol, 7-bromo-
    • 7-Bromo-1-hydroxynaphthalene
    • 7-Bromonaphthalen-1-ol
    • 7-bromo-1-Naphthalenol
    • 2-Bromo-8-naphthol
    • STJXOXMPODAEAK-UHFFFAOYSA-N
    • BCP25448
    • AK398915
    • F10246
    • 7-Bromo-1-naphthalenol (ACI)
    • 7-Bromo-1-naphthol
    • 8-Hydroxy-2-bromonaphthalene
    • Z1269193289
    • 91270-69-8
    • DS-14515
    • SCHEMBL3982743
    • EN300-114088
    • F16512
    • MFCD17012439
    • CS-0030221
    • DB-083889
    • AKOS022506522
    • DTXSID10528861
    • SY260438
    • SB66974
    • MDL: MFCD17012439
    • Inchi: 1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
    • Chiave InChI: STJXOXMPODAEAK-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C2C(C=CC=C2O)=CC=1

Proprietà calcolate

  • Massa esatta: 221.96803g/mol
  • Massa monoisotopica: 221.96803g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Densità: 1.615
  • Punto di ebollizione: 353.821 °C at 760 mmHg
  • Punto di infiammabilità: 167.785 °C
  • PSA: 20.23000
  • LogP: 3.30790

7-Bromonaphthalen-1-ol Informazioni sulla sicurezza

7-Bromonaphthalen-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFM31-1G
7-bromonaphthalen-1-ol
91270-69-8 95%
1g
¥ 1,095.00 2023-04-13
ChemScence
CS-0030221-250mg
7-Bromonaphthalen-1-ol
91270-69-8 98.03%
250mg
$126.0 2022-04-26
ChemScence
CS-0030221-1g
7-Bromonaphthalen-1-ol
91270-69-8 98.03%
1g
$317.0 2022-04-26
eNovation Chemicals LLC
D333584-100g
7-Bromonaphthalen-1-ol
91270-69-8 95%
100g
$3950 2024-08-03
Enamine
EN300-114088-10.0g
7-bromonaphthalen-1-ol
91270-69-8 95.0%
10.0g
$459.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1101275-1g
7-Bromonaphthalen-1-ol
91270-69-8 98%
1g
¥584.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1101275-250mg
7-Bromonaphthalen-1-ol
91270-69-8 98%
250mg
¥234.00 2024-04-25
TRC
B292365-10mg
7-Bromonaphthalen-1-ol
91270-69-8
10mg
$ 50.00 2022-06-07
ChemScence
CS-0030221-100mg
7-Bromonaphthalen-1-ol
91270-69-8 98.03%
100mg
$86.0 2022-04-26
Alichem
A219003180-500mg
2-Bromo-8-naphthol
91270-69-8 98%
500mg
$989.80 2023-08-31

7-Bromonaphthalen-1-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 2,4,6-Trimethylpyridine ,  Triisopropylsilyl triflate Catalysts: (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3-fluoro-5-… Solvents: Dichloromethane ,  1,2-Dichloroethane ;  10 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  20 min, rt
Riferimento
Rapid Access to Free Phenols by Photocatalytic Acceptorless Dehydrogenation of Cyclohexanones at Room Temperature
Min, Lin; Lin, Jiani; Shu, Wei, Chinese Journal of Chemistry, 2023, 41(21), 2773-2778

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Perchloric acid Solvents: Acetonitrile ;  rt
Riferimento
Acid-Catalyzed Dehydration of Naphthalene-cis-1,2-dihydrodiols: Origin of Impaired Resonance Effect of 3-Substituents
Kudavalli, Jaya Satyanarayana; Boyd, Derek R.; Sharma, Narain D.; More O'Ferrall, Rory A., Journal of Organic Chemistry, 2011, 76(22), 9338-9343

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: Manganese(1+), [5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-κN… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt; 27 °C
Riferimento
Substituent-induced regioselective hydroxylation of the aromatic C-H bond on naphthalene with metachloroperbenzoic acid catalyzed by F20TPPMnCl
Chen, Chang-Di; Sheng, Wen-Bing; Shi, Guo-Jun; Guo, Can-Cheng, Journal of Physical Organic Chemistry, 2013, 26(1), 23-29

Metodo di produzione 4

Condizioni di reazione
Riferimento
Arynic species: effect of substituents on the reactivity of monosubstituted dehydrobenzenes
Gavina, F.; Luis, S. V.; Costero, A. M.; Gil, P., Tetrahedron, 1986, 42(1), 155-66

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane
Riferimento
Arynic species. II. Tosyl and triazene as leaving group in the generation of arynes from polymer-bound reagents
Gavina, F.; Luis, S. V.; Ferrer, P.; Costero, A. M.; Gil, P., Tetrahedron, 1986, 42(20), 5641-8

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,2-Dichloroethane ;  rt → 70 °C; 18 h, 70 °C
Riferimento
Total Synthesis of Elmenols A and B and Related Rearranged Angucyclinones
Ikonnikova, Viktoria A. ; Solyev, Pavel N. ; Terekhov, Stanislav S.; Alferova, Vera A.; Tyurin, Anton P.; et al, ChemistrySelect, 2021, 6(42), 11775-11778

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  20 h, 50 °C
Riferimento
Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties
Hornum, Mick ; Mulberg, Mads W.; Szomek, Maria; Reinholdt, Peter ; Brewer, Jonathan R. ; et al, Journal of Organic Chemistry, 2021, 86(2), 1471-1488

Metodo di produzione 8

Condizioni di reazione
Riferimento
New chiral synthons from the microbial oxidation of bromonaphthalenes
Hudlicky, Tomas; Endoma, Mary Ann A.; Butora, Gabor, Tetrahedron: Asymmetry, 1996, 7(1), 61-8

7-Bromonaphthalen-1-ol Raw materials

7-Bromonaphthalen-1-ol Preparation Products

7-Bromonaphthalen-1-ol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91270-69-8)7-Bromonaphthalen-1-ol
A901592
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):151.0/675.0